Benzene, 1-(4-diethylaminobenzylidenamino)-4-phenylazo-
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Overview
Description
N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline is an organic compound with the molecular formula C17H20N2. This compound is known for its vibrant color and is often used in dye and pigment industries. It is a member of the azobenzene family, which is characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline typically involves a condensation reaction between 4-(diethylamino)benzaldehyde and 4-(phenyldiazenyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include interactions with light-sensitive receptors and enzymes that can catalyze the isomerization process.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)benzaldehyde
- N,N-dimethyl-4-(phenyldiazenyl)aniline
- Benzenamine, N-phenyl-4-(phenylazo)-
Uniqueness
N-[4-(diethylamino)benzylidene]-4-(phenyldiazenyl)aniline is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo reversible photoisomerization makes it particularly valuable in applications requiring light-responsive behavior.
Properties
CAS No. |
80039-95-8 |
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Molecular Formula |
C23H24N4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[(4-phenyldiazenylphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C23H24N4/c1-3-27(4-2)23-16-10-19(11-17-23)18-24-20-12-14-22(15-13-20)26-25-21-8-6-5-7-9-21/h5-18H,3-4H2,1-2H3 |
InChI Key |
MPITWBCAAVINIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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